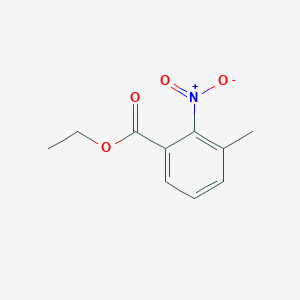

Ethyl 3-methyl-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORJIFRUPPQKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602313 | |

| Record name | Ethyl 3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54064-39-0 | |

| Record name | Ethyl 3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Methyl 2 Nitrobenzoate

Established Synthetic Routes to Substituted Nitrobenzoate Esters

The construction of the target molecule relies on fundamental organic reactions, primarily Fischer-Speier esterification and electrophilic aromatic substitution (nitration). The choice of pathway often depends on the commercial availability and cost of the starting materials.

One viable pathway to Ethyl 3-methyl-2-nitrobenzoate is the direct esterification of 3-methyl-2-nitrobenzoic acid with ethanol (B145695). This reaction, a classic example of Fischer-Speier esterification, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. organic-chemistry.orgpatsnap.com

The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted toward the products. organic-chemistry.org This is typically accomplished by using a large excess of the alcohol (ethanol), which can also serve as the reaction solvent, or by removing the water formed during the reaction. organic-chemistry.orgjk-sci.com Strong mineral acids, such as sulfuric acid or hydrochloric acid, are commonly employed as catalysts. patsnap.comtruman.edu The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

For sterically hindered carboxylic acids, such as those with substituents ortho to the carboxyl group like 3-methyl-2-nitrobenzoic acid, the reaction rate can be slower. However, the Fischer esterification method is generally effective for primary and secondary alcohols. jk-sci.com

Typical Reaction Conditions for Fischer Esterification:

| Parameter | Condition |

|---|---|

| Reactants | 3-methyl-2-nitrobenzoic acid, Ethanol (excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Reflux |

| Reaction Time | Several hours |

This interactive data table provides a summary of typical conditions for the Fischer esterification process.

An alternative and frequently employed route is the electrophilic aromatic substitution of a benzoate (B1203000) ester. In this approach, Ethyl 3-methylbenzoate (B1238549) would be the starting material, which undergoes nitration to introduce the nitro (—NO₂) group onto the aromatic ring. This method's success is highly dependent on the directing effects of the substituents already present on the ring and the choice of nitrating agent. rsc.orgaskfilo.com

The introduction of a nitro group onto the benzene (B151609) ring of a substituted benzoate ester is governed by the electronic properties of the existing substituents. In the case of Ethyl 3-methylbenzoate, the aromatic ring has two directing groups:

The Ethyl Ester Group (—COOEt): This group is electron-withdrawing and acts as a deactivator of the aromatic ring towards electrophilic attack. It directs incoming electrophiles primarily to the meta position (C5). rsc.orgaskfilo.com

The Methyl Group (—CH₃): This group is electron-donating and an activator of the aromatic ring. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The final regiochemical outcome of the nitration of Ethyl 3-methylbenzoate is a result of the competing directing effects of these two groups. The incoming nitronium ion (NO₂⁺) will be directed to the positions that are most activated or least deactivated. The positions ortho and para to the methyl group (C2, C4, C6) are activated, while the positions meta to the ester group (C5) are the least deactivated by the ester. The combination of these effects leads to the formation of a mixture of isomers, primarily this compound and Ethyl 3-methyl-4-nitrobenzoate. The precise ratio of these isomers is influenced by the reaction conditions and the nitrating agent used. google.com

The choice of nitrating agent is crucial for controlling both the yield and the regioselectivity of the reaction. Different compositions generate the electrophilic nitronium ion (NO₂⁺) at different concentrations and in different chemical environments, which can influence the product distribution. slideshare.net

A mixture of nitric acid and acetic anhydride (B1165640) is a potent nitrating system. This combination reacts to form acetyl nitrate, a powerful electrophile. This method can offer high yields and, in some cases, different selectivity compared to traditional mixed acid. For the nitration of methyl 3-methylbenzoate, a close analog of the ethyl ester, this system has been shown to produce a mixture of isomers. Research has indicated that the ratio of the desired 2-nitro isomer to the 4-nitro isomer can be significantly influenced by the reaction conditions. google.com For instance, one study on methyl 3-methylbenzoate reported a product ratio of approximately 75:25 in favor of the 2-nitro isomer under specific conditions. google.com This method avoids the use of strong sulfuric acid, which can be advantageous in terms of simplifying the work-up procedure and reducing acidic waste. google.com

Reported Isomer Distribution in Nitration of Methyl 3-methylbenzoate with HNO₃/Ac₂O:

| Product Isomer | Molar Ratio |

|---|---|

| Mthis compound | ~75% |

This interactive data table summarizes reported isomer distribution for a closely related compound. google.com

The most common nitrating agent for aromatic compounds is a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". orgsyn.orgechemi.com In this system, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com This is a well-established and cost-effective method for nitration.

Typical Yields for Nitration of Benzoate Esters with HNO₃/H₂SO₄:

| Substrate | Product | Typical Yield |

|---|---|---|

| Methyl Benzoate | Methyl 3-nitrobenzoate | 81-85% orgsyn.org |

This interactive data table provides typical yields for the nitration of related benzoate esters.

Influence of Nitrating Agent Composition on Yield and Selectivity

Synthesis via Derivatization of Precursor Compounds

One common strategy for synthesizing specific esters is the modification of a closely related precursor compound. This approach is particularly useful when the precursor is more readily accessible than the corresponding carboxylic acid.

This compound can be effectively synthesized from its corresponding methyl ester, Methyl 2-methyl-3-nitrobenzoate, through a process known as transesterification. This reaction involves exchanging the methyl group of the ester with an ethyl group from an alcohol.

The reaction is typically carried out by heating the methyl ester in a large excess of ethanol in the presence of an acid or base catalyst. wikipedia.org Acid-catalyzed transesterification, often employing a strong acid like sulfuric acid (H₂SO₄), proceeds by protonating the carbonyl oxygen of the methyl ester. wikipedia.orgmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfer steps, methanol (B129727) is eliminated, yielding the desired ethyl ester. wikipedia.orgmasterorganicchemistry.com

To ensure a high yield, the reaction equilibrium is driven towards the products by using ethanol as the solvent, taking advantage of its high concentration to favor the formation of the ethyl ester according to Le Châtelier's principle. ucla.edu The methanol produced as a byproduct can also be removed by distillation to further shift the equilibrium. wikipedia.org

Table 1: General Conditions for Acid-Catalyzed Transesterification

| Parameter | Condition | Purpose |

| Reactants | Methyl 2-methyl-3-nitrobenzoate, Ethanol | Precursor ester and source of the ethyl group. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group to activate it for nucleophilic attack. masterorganicchemistry.com |

| Solvent | Excess Ethanol | Serves as both a reactant and the reaction medium, driving the equilibrium forward. ucla.edu |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. These include the use of advanced catalytic systems and the application of green chemistry principles to minimize waste and energy consumption.

Catalysis is central to improving the synthesis of nitrobenzoate esters, from the preparation of the carboxylic acid precursor to the final esterification step.

Traditional esterification reactions, such as the Fischer esterification of 3-methyl-2-nitrobenzoic acid with ethanol, often rely on homogeneous mineral acids like sulfuric acid. chemicalbook.com However, these catalysts are corrosive, difficult to separate from the reaction mixture, and generate significant waste during neutralization. mdpi.com Solid acid catalysts offer a reusable and more environmentally friendly alternative. mdpi.com

A variety of solid acids, including zeolites, clays, sulfated metal oxides, and heteropolyacids, have demonstrated high activity in esterification reactions. ma.edu These materials possess strong Brønsted acidity, comparable to mineral acids, but have the advantage of being easily filtered and reused. ma.edu For instance, titanium zirconium solid acids have been successfully used to catalyze the synthesis of a series of methyl benzoate compounds from their corresponding benzoic acids and methanol, a process that can be adapted for ethyl esters. mdpi.com

The synthesis of the necessary precursor, 3-methyl-2-nitrobenzoic acid, typically starts from the oxidation of a corresponding nitrotoluene derivative, such as 1,3-dimethyl-2-nitrobenzene (B148808). google.com While strong stoichiometric oxidants can be used, modern methods employ metal-catalyzed aerobic oxidation, which is safer and more atom-economical.

Various metal-based catalysts, including those containing manganese, cobalt, and ruthenium, have been developed for the oxidation of substituted nitrotoluenes to their corresponding nitrobenzoic acids. google.com For example, a method for preparing 3-methyl-2-nitrobenzoic acid involves the air oxidation of 1,3-dimethyl-2-nitrobenzene in the presence of a metal catalyst and an initiator at elevated temperatures and pressures. google.com This catalytic approach avoids the use of large quantities of hazardous oxidizing agents, aligning with the principles of green chemistry.

Table 2: Comparison of Catalytic Systems for Oxidation of Nitrotoluene Derivatives

| Catalyst System | Substrate | Oxidant | Conditions | Yield |

| Metal Catalyst (e.g., Co, Mn) / Initiator | 1,3-dimethyl-2-nitrobenzene | Air | 80-120°C, under pressure | High |

| MnO₂ / RuO₄ | o-nitrotoluene | O₂ | 100-150°C, 0.1-2 MPa | High |

The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. The synthesis of this compound and its intermediates can be significantly improved by applying these principles.

Key green chemistry principles relevant to this synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. As discussed, employing solid acid catalysts for esterification and metal catalysts for oxidation reduces waste and allows for catalyst recycling.

Waste Prevention: Designing syntheses to prevent waste is a primary goal. Catalytic oxidation using air as the oxidant produces water as the main byproduct, which is far more benign than the waste generated from stoichiometric oxidants.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic additions and oxidations generally have higher atom economies than routes requiring protecting groups or stoichiometric reagents.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. A direct catalytic synthesis of the target molecule or its immediate precursor is preferable to a longer route involving protection and deprotection steps.

By integrating these advanced catalytic methods and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Green Chemistry Principles in the Synthesis of Nitrobenzoate Derivatives

Solvent-Free Conditions and Alternative Solvents

In line with the principles of green chemistry, efforts have been made to reduce the environmental impact of reactions like esterification and nitration by exploring solvent-free conditions and alternative, greener solvents.

For the esterification step, while the alcohol reactant (ethanol) often serves as the solvent, truly solvent-free conditions can be achieved using solid acid catalysts. These catalysts can be filtered out and reused, simplifying purification and reducing waste.

For the nitration step, traditional methods rely on concentrated sulfuric acid as both a catalyst and a solvent. Research into greener nitration has explored the use of alternative solvents that are less hazardous and easier to recycle. A Chinese patent suggests a method for the preparation of the related mthis compound using acetic anhydride as a catalyst, which can improve reaction selectivity and the cleanliness of the industrial synthesis, thereby reducing environmental pollution. thegoodscentscompany.com The use of such alternative catalysts can mitigate the large amounts of acidic wastewater generated in traditional processes. thegoodscentscompany.com

Table 1: Comparison of Solvents for Aromatic Nitration

| Solvent System | Advantages | Disadvantages |

|---|---|---|

| Concentrated H₂SO₄ | High reactivity, readily available | Corrosive, generates large volumes of acidic waste |

| Acetic Anhydride | Can improve selectivity, reduces acidic waste | Flammable, moisture-sensitive |

| Ionic Liquids | Reusable, can enhance reaction rates | High cost, potential toxicity concerns |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. organic-chemistry.org

The Fischer esterification step is well-suited for microwave assistance. Studies on the microwave synthesis of ethyl benzoate have shown that the reaction can be completed in minutes at elevated temperatures and pressures, achieving high yields. murov.info For instance, the synthesis of various ethyl benzoate derivatives under microwave irradiation (100 watts) has been accomplished in as little as 10 minutes. quora.com

Similarly, nitration reactions can be significantly enhanced by microwave energy. The application of microwave irradiation to the nitration of aromatic compounds can lead to a dramatic reduction in reaction time, from hours to minutes, while often improving the regioselectivity of the reaction.

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis of an Aromatic Nitro Ester

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 1-4 hours | 5-15 minutes |

| Energy Input | High (prolonged heating) | Lower (short, intense irradiation) |

| Yield | Good to Excellent | Often improved yields |

| Side Products | Potential for more side products due to long reaction times | Generally cleaner reaction profiles |

| Temperature Control | Bulk heating, potential for hotspots | Direct, efficient heating of polar molecules |

Note: This table provides a generalized comparison based on typical outcomes for similar reactions, as specific data for this compound is not extensively published.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. orgsyn.org The ideal atom economy is 100%.

The synthesis of this compound can be analyzed for its atom economy:

Step 1: Fischer Esterification C₈H₈O₂ (3-methylbenzoic acid) + C₂H₆O (ethanol) → C₁₀H₁₂O₂ (ethyl 3-methylbenzoate) + H₂O In this step, a molecule of water is produced as a byproduct. While the yield may be high, the atom economy is inherently less than 100% due to the loss of H₂O.

Step 2: Nitration C₁₀H₁₂O₂ (ethyl 3-methylbenzoate) + HNO₃ (nitric acid) --[H₂SO₄]--> C₁₀H₁₁NO₄ (this compound) + H₂O This step also produces a water molecule as a byproduct, and the sulfuric acid catalyst is not incorporated into the final product.

Chemical Reactivity and Transformation Studies of Ethyl 3 Methyl 2 Nitrobenzoate

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of Ethyl 3-methyl-2-nitrobenzoate is substituted with two electron-withdrawing groups (nitro and ethyl ester) and one electron-donating group (methyl). The powerful deactivating effect of the nitro and ester groups significantly reduces the nucleophilicity of the aromatic ring, making further electrophilic aromatic substitution reactions challenging.

Further Nitration Studies

This outcome is a result of the competing directing effects of the methyl group (ortho-, para-directing) and the ester group (meta-directing). The nitration occurs ortho and para to the activating methyl group, at positions 2 and 4. Position 6 is also ortho to the methyl group but is sterically hindered by the adjacent ester group.

A study on the nitration of methyl 3-methylbenzoate (B1238549) using acetic anhydride (B1165640) instead of sulfuric acid as the catalyst reported the following product distribution. google.com

| Product | Isomer Ratio (%) |

|---|---|

| Mthis compound | 75 |

| Methyl 3-methyl-4-nitrobenzoate | 25 |

Attempting a second nitration on this compound would be considerably more difficult. The ring is strongly deactivated by both the existing nitro group and the ester group, which would require harsh reaction conditions, likely leading to low yields and potential side reactions. rsc.orgchegg.com

Halogenation and Alkylation Reactions (if applicable)

Detailed research findings on the halogenation and alkylation reactions of this compound are not available in the reviewed scientific literature. Given that these reactions are typically electrophilic aromatic substitutions, the highly deactivated nature of the benzene ring in this compound makes it a poor substrate for standard Friedel-Crafts alkylation and halogenation conditions. The strong electron-withdrawing effects of the nitro and ester substituents create a significant energy barrier for the formation of the cationic intermediate required for these reactions. ma.edu

Nucleophilic Reactions at the Ester Group

The ester functional group in this compound is a primary site for nucleophilic reactions. The electron-withdrawing nitro group, positioned ortho to the ester, is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted or meta-substituted nitrobenzoates.

Hydrolysis Mechanisms and Kinetics of Nitrobenzoate Esters

The hydrolysis of esters can be catalyzed by either acid or base and is a fundamental reaction for this class of compounds. The presence of a nitro group on the benzene ring significantly influences the rate of hydrolysis, particularly under basic conditions. All mechanisms, whether acid- or base-catalyzed, involve a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. semanticscholar.org

The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via the Aac2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). quora.com The reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of 3-methyl-2-nitrobenzoic acid.

The general steps for the acid-catalyzed hydrolysis of an ester are as follows:

Protonation of the carbonyl oxygen: The ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the alcohol: The protonated alcohol (ethanol) is eliminated as a leaving group.

Deprotonation: The final carboxylic acid product is formed by deprotonation.

While specific kinetic data for this compound is not available, the reaction is generally understood to be influenced by both electronic and steric factors. The electron-withdrawing nitro group would have a modest effect on the rate of acid-catalyzed hydrolysis.

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via the Bac2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This is typically the rate-determining step. A tetrahedral intermediate is formed, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The acid is then immediately deprotonated by the strong base (ethoxide or hydroxide) to form the carboxylate salt.

The presence of an electron-withdrawing group like a nitro group on the aromatic ring significantly accelerates the rate of base-catalyzed hydrolysis. This is because the nitro group helps to stabilize the negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate. Studies on related compounds have quantified this effect. For instance, the base-catalyzed hydrolysis of ethyl p-nitrobenzoate is significantly faster than that of ethyl benzoate (B1203000). acs.org

The table below presents comparative hydrolysis rate data for related esters, illustrating the impact of substituents on reactivity.

| Compound | Relative Rate (Compared to Ethyl Benzoate) | Reference |

|---|---|---|

| Ethyl Benzoate | 1 | - |

| Ethyl m-nitrobenzoate | ~64 | orgsyn.org (implied) |

| Ethyl p-nitrobenzoate | ~780 | acs.org (inferred from kinetic data) |

Note: The relative rates are approximate and can vary with reaction conditions. The value for ethyl p-nitrobenzoate is inferred from kinetic constants presented in the literature.

For this compound, the ortho-nitro group would be expected to exert a strong rate-enhancing effect due to its powerful inductive and resonance electron-withdrawing capabilities. However, the presence of the methyl group adjacent to the nitro group and the ester group itself may introduce some steric hindrance to the approaching nucleophile, potentially moderating the reaction rate compared to an unhindered ortho-nitrobenzoate.

Transesterification Reactions

Transesterification is a fundamental process in which the ester group of this compound is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by the presence of an acid or a base. The process allows for the conversion of the ethyl ester into other alkyl esters, a transformation valuable for modifying the compound's physical properties, such as solubility or boiling point, without altering the core nitroaromatic structure.

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. In basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. These reactions are reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products, typically the displaced ethanol. Benzoate plasticizers, for instance, are produced through the transesterification of methyl benzoate with diols. wikipedia.org

| Reactant Alcohol | Product Ester | Potential Catalyst |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Mthis compound | Sulfuric Acid (H₂SO₄) |

| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 3-methyl-2-nitrobenzoate | Sodium Methoxide (NaOCH₃) |

| Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | Benzyl 3-methyl-2-nitrobenzoate | p-Toluenesulfonic acid |

Aminolysis and Amide Formation

This compound can undergo aminolysis, a reaction where an amine displaces the ethoxy group of the ester to form an amide. This reaction is generally slower than hydrolysis and often requires elevated temperatures or the use of a catalyst. google.com The reaction with ammonia (B1221849) yields the primary amide, 3-methyl-2-nitrobenzamide, while reactions with primary or secondary amines produce N-substituted or N,N-disubstituted amides, respectively.

The process is significant for synthesizing a wide range of amide derivatives, which are important intermediates in the production of pharmaceuticals and other fine chemicals. The reactivity of the amine plays a crucial role; less sterically hindered and more nucleophilic amines tend to react more readily. Computational studies on the aminolysis of methyl benzoate have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the activation energies being similar for both pathways. acs.org

| Amine Reactant | Amide Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 3-methyl-2-nitrobenzamide | Heating under pressure |

| Aniline (C₆H₅NH₂) | N-phenyl-3-methyl-2-nitrobenzamide | Catalyst (e.g., Nb₂O₅), solvent-free conditions researchgate.net |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-3-methyl-2-nitrobenzamide | Heating in a sealed vessel |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that dominates the reactivity of the aromatic ring and can be transformed into various other nitrogen-containing functionalities.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The reduction of the aromatic nitro group is one of the most important transformations of this compound. The primary product of this reduction is Ethyl 2-amino-3-methylbenzoate, a valuable synthetic intermediate. The choice of reducing agent and reaction conditions allows for the selective formation of the amine or other partially reduced intermediates like nitroso or hydroxylamino compounds.

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. The reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and highly effective catalyst for this transformation, often yielding the corresponding amine in high yield and purity. sciencemadness.orgresearchgate.net The reaction is typically carried out in a solvent such as ethanol or methanol at moderate temperatures and pressures. sciencemadness.org Catalysts based on platinum and rhodium are also effective for the hydrogenation of nitroaromatic compounds. researchgate.net The process is generally selective for the nitro group, leaving the ester functionality intact.

| Catalyst System | Solvent | Typical Conditions | Product |

|---|---|---|---|

| 5% Palladium on Carbon (Pd/C) | Methanol or Ethanol | Atmospheric or slightly elevated H₂ pressure | Ethyl 2-amino-3-methylbenzoate |

| Raney Nickel | Ethanol | H₂ gas, elevated temperature and pressure | Ethyl 2-amino-3-methylbenzoate |

| Platinum(IV) oxide (PtO₂) | Ethyl acetate (B1210297) | H₂ gas, room temperature | Ethyl 2-amino-3-methylbenzoate |

A variety of chemical reagents can be employed to reduce the nitro group of this compound. These methods are often preferred in laboratory settings where high-pressure hydrogenation equipment is not available.

A classic method involves the use of a metal in an acidic medium, such as iron powder in acetic acid (Fe/AcOH). sciencemadness.org This system is effective for the reduction of various nitro compounds. Other common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid and sodium dithionite (B78146) (Na₂S₂O₄). sciencemadness.org The choice of reagent can sometimes influence the selectivity if other reducible functional groups are present in the molecule.

| Reducing Agent | Solvent/Medium | Key Features |

|---|---|---|

| Iron (Fe) / Acetic Acid (AcOH) | Ethanol/Water | Inexpensive and effective for many nitroarenes. sciencemadness.org |

| Tin(II) Chloride (SnCl₂) / HCl | Hydrochloric Acid | A classical method, works well for aromatic nitro compounds. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous Ammonia/NaOH | Effective in aqueous solutions, particularly for water-soluble substrates. sciencemadness.org |

| Sodium Borohydride (NaBH₄) / Catalyst | Methanol/Water | Requires a catalyst (e.g., copper salts) to reduce the nitro group. researchgate.net |

Photochemical Reactions of Nitrobenzoate Esters

The presence of a nitro group ortho to a methyl group, as in this compound, confers specific photochemical properties. Upon exposure to UV light, ortho-nitrobenzyl compounds can undergo a characteristic intramolecular rearrangement. researchgate.net This light-induced degradation involves the conversion of the nitro (NO₂) group to a nitroso (NO) group and the cleavage of the ester. researchgate.net

The process is initiated by the photo-excited nitro group abstracting a hydrogen atom from the adjacent ortho-methyl group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges, which can ultimately result in the formation of a 3-formyl-2-nitrosobenzoic acid ester. researchgate.net This photochemical behavior is a hallmark of ortho-nitrobenzyl chemistry and is utilized in applications such as photolabile protecting groups. researchgate.net

| Reactant | Irradiation Wavelength | Potential Photoproducts |

|---|---|---|

| This compound | UV Light (e.g., 254 nm or 350 nm) | Ethyl 3-formyl-2-nitrosobenzoate |

| 3-Methyl-2-nitrosobenzaldehyde (following ester cleavage) |

Reactions Involving the Methyl Group

The benzylic methyl group is a key site for chemical transformations, including oxidation and halogenation, due to the stability of the resulting benzylic radical or cationic intermediates.

The benzylic methyl group of this compound can be oxidized to a carboxylic acid group. This transformation is synthetically useful for producing dicarboxylic acid derivatives. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly used for converting alkylbenzenes to benzoic acids, a reaction that proceeds as long as a hydrogen atom is present on the benzylic carbon.

A more selective method involves catalytic air oxidation. Research on the closely related compound 1,3-dimethyl-2-nitrobenzene (B148808) has shown that one methyl group can be selectively oxidized to a carboxylic acid using a metal catalyst in the presence of air and a radical initiator. google.com This method offers a cost-effective and environmentally favorable route. The reaction proceeds via a free-radical mechanism where a benzylic radical is formed, reacts with oxygen to form a peroxy radical, and is subsequently converted to the carboxylic acid.

The table below outlines typical conditions for the selective oxidation of a methyl group in a similar system.

| Reagents/Conditions | Role | Example | Reference |

| Metal Catalyst | Facilitates the oxidation process | Cobalt(II) acetate | |

| Oxygen Source | Primary oxidant | Air | google.com |

| Initiator | Generates initial radical species | Methyl ethyl ketone peroxide | |

| Temperature | Provides energy for reaction | 90–115 °C | google.com |

| Product | Ethyl 2-nitroisophthalate |

The benzylic hydrogens on the methyl group are susceptible to free-radical halogenation. This reaction, known as benzylic halogenation, is typically performed using N-halosuccinimides, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.com

This reaction is highly regioselective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. For this compound, this reaction would yield Ethyl 2-(halomethyl)-3-nitrobenzoate. A documented procedure for the closely related methyl ester provides a clear example of this transformation. chemicalbook.com

The table below details a representative procedure for the benzylic bromination of a substrate analogous to this compound.

| Substrate | Reagent | Initiator | Solvent | Conditions | Product | Reference |

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS) (1.2 eq.) | 2,2'-Azobis-2-methylpropanenitrile (AIBN) (0.1 eq.) | Carbon tetrachloride | Reflux, overnight | Methyl 2-(bromomethyl)-3-nitrobenzoate | chemicalbook.com |

Computational Chemistry and Theoretical Studies on Ethyl 3 Methyl 2 Nitrobenzoate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For Ethyl 3-methyl-2-nitrobenzoate, these calculations reveal how the interplay of steric and electronic effects governs its geometry.

The conformational landscape of nitrobenzoate esters is primarily defined by the rotation around the single bond connecting the aromatic ring to the ester group (C(ar)-C(carbonyl)). This rotation gives rise to different rotational isomers (rotamers). In studies of related compounds like methyl 3-nitrobenzoate, two primary planar conformers, typically referred to as cis and trans with respect to the nitro group, are identified as the most stable. researchgate.net In these conformers, the ester group lies in the same plane as the benzene (B151609) ring to maximize π-orbital overlap. researchgate.net

For this compound, the situation is more complex due to the presence of substituents at the ortho and meta positions. The steric hindrance between the bulky nitro group at the 2-position and the adjacent ethyl ester and methyl groups forces the ester group to rotate out of the plane of the benzene ring. researchgate.net This rotation minimizes repulsive steric interactions, albeit at the cost of reduced π-conjugation. The most stable conformation would therefore be a non-planar one, where the dihedral angle between the plane of the ester group and the benzene ring is significantly non-zero.

| Parameter | Predicted Value | Comment |

|---|---|---|

| Key Dihedral Angle (O=C-C(ar)-C(ar)) | 40° - 70° | Steric repulsion between the ortho-nitro group and the ester group prevents planarity. |

| Rotational Energy Barrier | Relatively Low | Rotation around the C(ar)-C(ester) bond is expected, but the non-planar form is significantly preferred. |

| Most Stable Conformer | Non-planar | The molecule adopts a twisted conformation to alleviate steric strain. |

The substituents on the benzene ring—an ethyl ester group, a methyl group, and a nitro group—each exert distinct electronic and steric influences that collectively determine the molecule's final geometry.

Nitro Group (-NO2): As a strong electron-withdrawing group, it deforms the geometry of the benzene ring. It tends to lengthen the adjacent C-C bonds and shorten the C-N bond. Its significant size is the primary cause of steric strain with the adjacent substituents.

Computational geometry optimization studies on similar substituted benzenes show predictable changes in bond lengths and angles. These calculations can provide precise data on the molecular structure of this compound.

| Parameter | Predicted Value (Å or °) | Reason for Deviation from Standard Values |

|---|---|---|

| C(2)-N Bond Length | ~1.45 Å | Strong electron withdrawal by the nitro group. |

| C(1)-C(2) Bond Length | >1.40 Å | Lengthened due to steric repulsion between ortho substituents. |

| C(1)-C(ester) Bond Length | ~1.50 Å | Typical length for a C(sp2)-C(sp2) single bond twisted from conjugation. |

| C(ester)-C(1)-C(2) Bond Angle | >120° | Angle increases to relieve steric strain between the ester and nitro groups. |

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical reactivity. Analyses such as Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping provide critical insights into the electronic character of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

LUMO: For this compound, the LUMO is expected to have a low energy level due to the powerful electron-withdrawing nature of the nitro group. The electron density of the LUMO will likely be concentrated over the nitro group and the aromatic ring. This low-energy LUMO makes the molecule susceptible to nucleophilic attack.

HOMO: The HOMO is anticipated to be primarily located on the electron-rich portions of the molecule, likely the substituted benzene ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the nitro group is expected to result in a relatively small HOMO-LUMO gap for this compound.

| Property | Predicted Value / Location | Implication |

|---|---|---|

| HOMO Energy | ~ -7.0 to -8.0 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | ~ -2.0 to -3.0 eV | Indicates the ability to accept an electron; lowered by the -NO2 group. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 eV | Suggests moderate chemical reactivity and kinetic stability. |

| LUMO Density Location | Nitro group and aromatic ring | Identifies the primary sites for nucleophilic attack. |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential:

Negative Regions (Red/Yellow): The most intense negative potential will be concentrated around the highly electronegative oxygen atoms of the nitro group. The carbonyl oxygen of the ester group will also exhibit a region of negative potential. These areas are the most likely sites for electrophilic attack.

Positive Regions (Blue): Regions of positive electrostatic potential are typically found around the hydrogen atoms, particularly those on the methyl and ethyl groups.

Neutral Regions (Green): The carbon atoms of the benzene ring will likely show a more neutral potential, though influenced by the attached functional groups.

The MEP map visually confirms the electronic effects of the substituents, highlighting the electron-deficient nature of the ring near the nitro group and the electron-rich character of the oxygen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed study of reaction pathways, transition states, and activation energies. For this compound, such models can elucidate mechanisms for both its synthesis and its subsequent reactions.

One key reaction that can be modeled is the synthesis of the compound itself, likely through the electrophilic nitration of ethyl 3-methylbenzoate (B1238549). Using DFT calculations, researchers can model the entire reaction coordinate:

Formation of the Electrophile: Modeling the reaction between nitric and sulfuric acid to form the nitronium ion (NO2+).

Electrophilic Attack: Simulating the attack of the nitronium ion on the aromatic ring. Computational models can predict the regioselectivity of this attack, explaining why the nitro group adds at the 2-position.

Transition State Analysis: Locating the transition state structure for the formation of the sigma complex (also known as a Meisenheimer complex in related nucleophilic substitutions). mdpi.com The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Product Formation: Modeling the final deprotonation step to restore aromaticity and form the final product.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This provides a deep, quantitative understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. Similar computational approaches can be applied to understand the reactivity of this compound in further chemical transformations.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry for understanding reaction kinetics. It involves locating the highest energy structure along a reaction coordinate, known as the transition state, which represents the energetic barrier that must be overcome for a reaction to proceed.

For intermolecular reactions, such as hydrolysis or aminolysis, transition state analysis would involve modeling the approach of the reacting species, the formation of intermediate complexes, the transition state for bond formation/cleavage, and the final products. Such calculations would reveal the activation energy of the reaction, providing a theoretical basis for its rate and mechanism.

Energy Profiles of Reactions

A reaction's energy profile maps the potential energy of a system as it transforms from reactants to products, passing through transition states and any intermediates. savemyexams.com These profiles are crucial for determining the thermodynamic and kinetic feasibility of a chemical process.

For nitrobenzoate esters, computational studies have been used to model reaction pathways, such as enzymatic hydrolysis. semanticscholar.orgresearchgate.net In these studies, the energy profile helps to identify the rate-determining step and to understand how substituents on the benzene ring affect the reaction rate. For example, the hydrolysis of a series of para-substituted nitrophenyl benzoate (B1203000) esters has been investigated to understand how electron-withdrawing or electron-donating groups influence the stability of intermediates and transition states. semanticscholar.orgresearchgate.net

In the case of this compound, a theoretical energy profile for a reaction like alkaline hydrolysis would typically show the initial energy of the reactants (the ester and a hydroxide (B78521) ion), the energy of the transition state for the nucleophilic attack on the carbonyl carbon, the energy of the tetrahedral intermediate, and the final energy of the products (3-methyl-2-nitrobenzoate anion and ethanol). By calculating these relative energies, one can predict whether the reaction is exothermic or endothermic and estimate its activation energy.

Thermochemical Properties and Energetic Stability

The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental to understanding its energetic stability and potential for energy release. Computational methods are frequently used to predict these properties, especially when experimental data is scarce.

Enthalpy of Formation Studies

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. While experimental data for this compound is not available, computational methods provide reliable estimates. Group contribution methods, like the Joback method, can estimate thermochemical properties based on a molecule's structure.

For the closely related isomer, Ethyl 3-nitrobenzoate, the Joback method estimates the standard enthalpy of formation in the gas phase to be -259.59 kJ/mol. chemeo.com This value is calculated by summing the contributions of the individual functional groups present in the molecule. Similar calculations for other isomers, like Ethyl 4-nitrobenzoate, would yield different values, reflecting the influence of the substituent positions on molecular stability. More sophisticated quantum chemical calculations, such as G3, CBS-QB3, and CBS-APNO composite methods, are used for more accurate determinations, particularly for smaller molecules like nitroethane, where the calculated gas-phase enthalpy of formation is -121.2 ± 0.29 kJ mol⁻¹. researchgate.net

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation (hf) | -259.59 | kJ/mol |

| Gibbs Free Energy of Formation (gf) | -70.69 | kJ/mol |

| Enthalpy of Vaporization (hvap) | 64.31 | kJ/mol |

| Enthalpy of Fusion (hfus) | 26.87 | kJ/mol |

Data sourced from Cheméo for the isomer Ethyl 3-nitrobenzoate. chemeo.com

Structure-Energetic Synergies in Isomeric Nitrobenzoates

The relative positions of substituents on the benzene ring in isomeric nitrobenzoates create significant differences in their energetic stability. This structure-energetic synergy arises from a combination of steric and electronic effects.

Steric Effects: The placement of substituents adjacent to each other (ortho position), as in this compound, can lead to steric hindrance. This crowding can force the nitro and/or ester groups to twist out of the plane of the benzene ring, disrupting π-conjugation and potentially decreasing the molecule's stability compared to less crowded isomers (e.g., Ethyl 4-methyl-3-nitrobenzoate). Computational studies on substituted nitrobenzenes have shown that such steric interactions are a key factor in determining their relative stabilities and enthalpies of formation. researchgate.net

The interplay of these effects means that isomers with different substitution patterns will have distinct thermochemical properties. Generally, isomers with less steric strain and more favorable electronic interactions will exhibit a more negative enthalpy of formation, indicating greater thermodynamic stability.

Solvent Effects on Reactivity and Conformation

The solvent in which a molecule is dissolved can have a profound impact on its conformation and reactivity. Computational models, particularly those incorporating a reaction field to simulate the solvent environment, are essential for studying these effects.

Theoretical studies on methyl 3-nitrobenzoate, an analogue of the title compound, have demonstrated the significant influence of the solvent on its conformational equilibrium. researchgate.net This molecule exists primarily in two stable planar conformations, resulting from rotation around the C(aromatic)–C(carbonyl) bond. In a vacuum, one conformer is slightly more stable than the other. researchgate.net

Applications and Advanced Research Directions of Ethyl 3 Methyl 2 Nitrobenzoate

Intermediate in Complex Organic Synthesis

The primary application of Ethyl 3-methyl-2-nitrobenzoate is as a foundational building block in multi-step organic synthesis. Its functional groups can be selectively modified to construct intricate molecular architectures for various industries.

Precursor for Heterocyclic Compounds

The arrangement of the functional groups on the aromatic ring makes this compound an ideal starting material for synthesizing heterocyclic compounds, which are core structures in many biologically active molecules. The nitro group and the adjacent methyl group can be manipulated to facilitate ring-closure reactions.

This compound is a suitable precursor for the synthesis of indole derivatives, a critical class of heterocycles in medicinal chemistry. The Leimgruber-Batcho indole synthesis is a common method where a 2-methylnitrobenzene derivative is first condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. researchgate.net This intermediate is then reductively cyclized to form the indole ring. For instance, the methyl ester, Methyl 2-methyl-3-nitrobenzoate, is used to synthesize methyl 1H-indole-4-carboxylate through this pathway. tandfonline.com The process involves the initial reaction with DMF-DMA followed by catalytic hydrogenation, which reduces the nitro group and induces cyclization to yield the indole core. tandfonline.com

Another significant route is the Reissert indole synthesis. A modification of this method, known as the Batcho-Leimgruber modification, also utilizes o-nitrotoluenes as starting materials. orgsyn.org These established synthetic routes highlight the utility of the 2-methyl-nitrobenzoate scaffold in constructing substituted indoles. researchgate.netorgsyn.org

The compound also serves as a starting point for other heterocyclic systems like isoquinolines and isocoumarins. Research has shown that the related Methyl 2-methyl-3-nitrobenzoate can be used to synthesize 5-aminoisoquinolin-1(2H)-one and 5-nitroisocoumarin. The synthesis of these molecules leverages the reactivity of the methyl and nitro groups to build the fused heterocyclic ring systems characteristic of isoquinolines and isocoumarins.

Table 1: Heterocyclic Compounds Derived from 2-Methyl-3-nitrobenzoate Precursors

| Precursor | Synthesis Method | Resulting Heterocycle |

|---|---|---|

| Methyl 2-methyl-3-nitrobenzoate | Leimgruber-Batcho Synthesis | Methyl 1H-indole-4-carboxylate tandfonline.com |

| Methyl 2-methyl-3-nitrobenzoate | Not Specified | 5-Amino-isoquinolin-1(2H)-one |

Building Block for Pharmaceutical Intermediates

This compound is a key intermediate in the pharmaceutical industry. pharmacompass.com Its structure is incorporated into various active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma. google.com

In the synthesis of Lenalidomide, the process begins with the bromination of the methyl group of Methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) to form Methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride in a coupling reaction. google.com The final step involves the reduction of the nitro group to an amine, which leads to the formation of the isoindolinone ring system of Lenalidomide. google.com The parent compound, 3-Methyl-2-nitrobenzoic acid, is broadly recognized as a crucial intermediate for pharmaceuticals. guidechem.com

Table 2: Examples of Pharmaceutical and Agrochemical Products

| Intermediate | Product | Application Area |

|---|---|---|

| Methyl 2-methyl-3-nitrobenzoate | Lenalidomide | Pharmaceutical (Anticancer) google.com |

| 3-Methyl-2-nitrobenzoic acid | Rynaxypyr® (Chlorantraniliprole) | Agrochemical (Insecticide) google.com |

Raw Material for Agrochemicals

The parent acid, 3-Methyl-2-nitrobenzoic acid, is a vital intermediate in the manufacturing of modern agrochemicals, particularly insecticides. guidechem.comgoogle.com It is a key precursor for the synthesis of anthranilic diamide insecticides, such as Chlorantraniliprole (Rynaxypyr®) and Cyantraniliprole (Cyazypyr®). google.com The synthesis of these complex molecules involves the transformation of 3-methyl-2-nitrobenzoic acid into a substituted anthranilic acid, which then forms the core of the final active ingredient. The wide use of Mthis compound in the pesticide market further underscores the importance of this chemical family in agriculture. google.com

Role in Materials Science (if applicable to related derivatives)

While the primary applications of this compound are in fine chemical synthesis for the pharmaceutical and agrochemical sectors, its derivatives and related compounds show potential in materials science. The parent compound, 3-Methyl-2-nitrobenzoic acid, has been used in the synthesis of highly branched polymers and multi-pyridine compounds with unique tripod architectures. guidechem.com These structures are of interest for creating functional materials with specialized properties, as the side chains can form cavities capable of binding with different guest molecules. guidechem.com

Furthermore, the nitrobenzoate structure is related to compounds used in the dye industry. The strong electron-withdrawing nature of the nitro group makes related molecules good coupling components for azo dyes. guidechem.com Derivatives of benzoic acid are also explored in polymer chemistry, where they can be used as monomers or modifiers to enhance properties like thermal stability in high-performance materials.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-methyl-3-nitrobenzoate |

| 3-Methyl-2-nitrobenzoic acid |

| Methyl 1H-indole-4-carboxylate |

| N,N-dimethylformamide dimethyl acetal |

| 5-Amino-isoquinolin-1(2H)-one |

| 5-Nitroisocoumarin |

| Lenalidomide |

| N-bromosuccinimide |

| Methyl 2-(bromomethyl)-3-nitrobenzoate |

| 3-aminopiperidine-2,6-dione hydrochloride |

| Chlorantraniliprole (Rynaxypyr®) |

Catalytic and Mechanistic Research Probes

The structural framework of this compound makes it and its derivatives suitable as probes for investigating complex biological and chemical systems. Analogous compounds, such as methyl 2-methyl-3-nitrobenzoate, are utilized in the synthesis of specialized molecules designed to study mechanisms of enzyme inhibition. nih.gov For instance, derivatives of nitrobenzoic acid have been used to create probe molecules to elucidate the inhibition pathways of firefly luciferase. nih.gov The electrophilic nature of the aromatic ring, influenced by the electron-withdrawing nitro and ester groups, combined with the steric presence of the methyl group, allows for the design of molecules that can interact with specific sites in catalytic pockets or on protein surfaces. By modifying the ester or methyl group, researchers can introduce reporter tags or reactive functionalities, enabling the study of binding kinetics, reaction mechanisms, and the structure of catalytic active sites.

Development of Novel Synthetic Methodologies

The synthesis of this compound and its methyl analog has been the subject of methodological development to improve efficiency and safety. A key precursor, 3-methyl-2-nitrobenzoic acid, can be prepared via the air oxidation of 1,3-dimethyl-2-nitrobenzene (B148808) using a metal catalyst. google.com

| Parameter | Value/Observation | Source |

| Starting Material | Methyl 3-methylbenzoate (B1238549) | google.com |

| Nitrating System | Nitric Acid / Acetic Anhydride (B1165640) | google.com |

| Catalyst | Acetic Anhydride | google.com |

| Overall Yield | 98.21% (crude liquid) | google.com |

| Product Ratio | 72:28 (3-methyl-2-nitrobenzoate : 3-methyl-4-nitrobenzoate) | google.com |

Future Research Perspectives and Challenges

The ongoing research involving this compound is focused on overcoming existing challenges and expanding its applicability in organic synthesis. Key areas of future investigation include improving reaction outcomes, embracing green chemistry principles, and discovering new chemical transformations.

A primary challenge in the synthesis of this compound is controlling the regioselectivity of the nitration step. Traditional methods often result in a mixture of isomers, which complicates purification and reduces the yield of the desired product. The development of methodologies using milder reagents, such as the acetic anhydride and nitric acid system, has shown promise in improving selectivity. google.com In one documented procedure for the methyl ester, a product ratio of 72:28 was achieved between the desired 2-nitro isomer and the 4-nitro byproduct. google.com Future research will likely focus on optimizing reaction conditions, including temperature, reactant ratios, and the use of shape-selective catalysts like zeolites, to further enhance the preference for ortho-nitration and increase the isolated yield of the pure 2-nitro isomer.

Modern synthetic chemistry places a strong emphasis on sustainability. For this compound, this involves developing "green" synthetic routes that minimize waste and utilize less hazardous materials. The use of acetic anhydride to replace sulfuric acid is a significant step in this direction, as it mitigates the formation of substantial acidic waste streams. google.com Another green approach is the use of air as the primary oxidant in the synthesis of the precursor 3-methyl-2-nitrobenzoic acid. google.com Future innovations may involve exploring solid acid catalysts to further simplify catalyst separation and recycling, or investigating solvent-free reaction conditions to reduce the use of volatile organic compounds (VOCs).

The functional groups of this compound offer multiple avenues for further chemical transformation, making it a versatile synthetic intermediate. Current and future research aims to explore these pathways more extensively.

Modification of the Methyl Group: The benzylic methyl group can be functionalized. For example, the methyl group of the corresponding methyl ester has been converted into a formyl group (-CHO) through chlorination to a dichloromethyl intermediate, followed by hydrolysis. google.com This opens up pathways to a variety of other derivatives.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂), a cornerstone transformation in the synthesis of many pharmaceuticals and dyes. sciencemadness.org This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd-C) or chemical reductants like iron powder in acetic acid. sciencemadness.org Furthermore, enzymatic pathways for nitro group reduction exist in microorganisms, suggesting potential for biocatalytic routes. nih.gov

Use as a Building Block: By analogy with isomeric structures, the compound is a potential building block for complex heterocyclic molecules. For instance, methyl 2-methyl-3-nitrobenzoate is used in the synthesis of indole-4-carboxylates and 5-aminoisoquinolin-1(2H)-one. sigmaaldrich.com this compound could similarly be used to construct novel heterocyclic scaffolds for medicinal chemistry and materials science. It has also been noted that the precursor acid is used in the synthesis of highly branched polymers and multi-pyridine compounds. guidechem.com

A deeper understanding of the reaction mechanisms involved in both the synthesis and subsequent reactions of this compound is crucial for optimization. Advanced spectroscopic techniques are central to these investigations.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product and quantifying the ratio of isomers formed during synthesis. researchgate.net The chemical shifts of the aromatic protons, the ethyl group, and the methyl group provide detailed information about the electronic environment and steric interactions within the molecule.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring reaction progress. The strong, characteristic absorption bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the ester carbonyl group (around 1730 cm⁻¹) allow for the real-time tracking of the formation of the product and the consumption of starting materials. masterorganicchemistry.com

By combining these techniques with computational modeling, researchers can gain detailed mechanistic insights, leading to more rational and efficient synthetic strategies.

Analytical Methodologies in the Study of Ethyl 3 Methyl 2 Nitrobenzoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to the analysis of Ethyl 3-methyl-2-nitrobenzoate, providing powerful means to separate the compound from complex mixtures and to quantify its purity. The choice of technique depends on the specific analytical goal, ranging from rapid qualitative checks to rigorous quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

For a compound like this compound, a typical GC-MS analysis would involve a non-polar or medium-polarity capillary column (e.g., SPB-1, a 100% dimethylpolysiloxane phase). The oven temperature would be programmed to ramp up, for instance, from an initial temperature of 180°C to a final temperature of 220°C, to ensure efficient separation from any impurities. Helium is commonly used as the carrier gas. The mass spectrometer, operating in electron ionization (EI) mode, would detect the molecular ion peak (M+) and characteristic fragment ions, confirming the compound's identity and purity. While specific retention times depend on the exact conditions, this method is invaluable for detecting trace-level impurities that may be structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, particularly for samples that may not be suitable for GC due to thermal instability. Reversed-phase HPLC is the most common mode used for this type of analysis.

A typical HPLC method would employ a C18 column (a reversed-phase column) as the stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and a phosphate (B84403) buffer, delivered at a constant flow rate. chemicalbook.com For mass spectrometry-compatible methods, a volatile buffer like formic acid may be used instead of phosphoric acid. chemicalbook.comresearchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the aromatic nitro compound exhibits strong absorbance, such as 262 nm. chemicalbook.com This method allows for the accurate quantification of this compound and the separation of polar and non-polar impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. The technique involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel.

The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). For nitrobenzoate esters, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) (e.g., in an 8:2 v/v ratio). chemicalbook.com After the solvent front has moved up the plate, the separated components are visualized, usually under UV light, where aromatic compounds appear as dark spots. The retention factor (Rf value) of the spot corresponding to this compound can be compared to that of a reference standard to qualitatively assess its presence and purity. chemicalbook.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information. Spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. The ethyl group would present as a quartet around 4.4 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons). The methyl group attached to the aromatic ring would appear as a singlet around 2.4 ppm. The three protons on the aromatic ring would appear in the downfield region (typically 7.3-8.5 ppm) due to the deshielding effects of the aromatic ring, the nitro group, and the ester group.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester is highly deshielded and would appear significantly downfield, expected around 164-166 ppm. The carbons of the ethyl group would be found upfield (approx. 61 ppm for the -OCH₂- and 14 ppm for the -CH₃). The aromatic carbons would resonate in the 120-150 ppm range, with the carbon attached to the nitro group being particularly deshielded.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~7.3 - 8.5 | Multiplet | Ar-H |

| Methylene | ~4.4 | Quartet (q) | O-CH₂ -CH₃ |

| Aryl-Methyl | ~2.4 | Singlet (s) | Ar-CH₃ |

| Methyl | ~1.4 | Triplet (t) | O-CH₂-CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~165 | C =O |

| Aromatic | ~125 - 150 | Ar-C |

| Methylene | ~61 | O-CH₂ -CH₃ |

| Aryl-Methyl | ~21 | Ar-CH₃ |

| Methyl | ~14 | O-CH₂-CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), leading to specific bands in the IR spectrum.

For this compound, the IR spectrum would be dominated by several key absorptions. A very strong and sharp peak is expected in the range of 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. chemicalbook.com The presence of the nitro group (-NO₂) is confirmed by two strong absorptions: one for the asymmetric stretch, typically around 1530-1550 cm⁻¹, and another for the symmetric stretch, around 1350 cm⁻¹. chemicalbook.com Additionally, C-O stretching of the ester will be observed around 1100-1300 cm⁻¹, and aromatic C=C stretching bands will appear near 1600 and 1475 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | ~1720 - 1740 | Strong |

| NO₂ (Asymmetric Stretch) | ~1530 - 1550 | Strong |

| NO₂ (Symmetric Stretch) | ~1350 | Strong |

| C-O (Ester) | ~1100 - 1300 | Strong |

| C=C (Aromatic) | ~1600, ~1475 | Medium-Weak |

| C-H (Aromatic/Aliphatic) | ~2850 - 3100 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is largely influenced by the electronic effects of the substituents on the benzene (B151609) ring. The spectrum of benzoic acid, a parent structure, is modified by the presence of the nitro group (NO2) and the methyl group (CH3). cdnsciencepub.com

Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region. The nitro group, being a strong chromophore, significantly influences the spectral properties. nih.goviu.edu The absorption spectra of nitroaromatics are characterized by transitions involving the π electrons of the benzene ring and the non-bonding electrons of the nitro group. These transitions often result in strong absorptions in the range of 210-350 nm. rsc.orgresearchgate.net

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π | 210 - 280 | High intensity absorption, characteristic of the aromatic system with electron-withdrawing groups. nih.govrsc.org |

| n → π | 300 - 350 | Lower intensity absorption, attributed to the nitro group. rsc.org |

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds and the formation of stable ions and neutral molecules. libretexts.org

The mass spectrum of the closely related compound, ethyl 3-nitrobenzoate, provides a valuable reference for predicting the fragmentation of this compound. nist.gov The primary fragmentation pathways for ethyl esters of benzoic acids typically involve the loss of the ethoxy radical (•OCH2CH3) or the elimination of ethylene (B1197577) (CH2=CH2). pharmacy180.com

The expected fragmentation for this compound would likely include:

Loss of the ethoxy group: Cleavage of the ester bond to lose an ethoxy radical (mass 45), resulting in a stable acylium ion.

Loss of ethylene: A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (mass 28).

Cleavage of the nitro group: Fragmentation involving the nitro group could lead to the loss of NO (mass 30) or NO2 (mass 46).

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

| 209 | [M]+• (Molecular Ion) | - |

| 164 | [M - OCH2CH3]+ | •OCH2CH3 |

| 181 | [M - CH2CH2]+• | CH2=CH2 |

| 179 | [M - NO]+ | NO |

| 163 | [M - NO2]+ | NO2 |

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, the structures of related compounds, such as methyl 4-nitrobenzoate, offer significant insights into the likely solid-state conformation and packing. nih.govresearchgate.net

In the crystal structure of methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, which facilitates π-electron delocalization. nih.govresearchgate.net The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds involving the oxygen atoms of the carboxyl and nitro groups. nih.govresearchgate.net

For this compound, a similar planar conformation of the nitrobenzoate moiety would be expected. The presence of the additional methyl group at the 3-position might introduce some steric hindrance, potentially influencing the dihedral angle between the ester group and the aromatic ring. The crystal packing would likely be dominated by weak hydrogen bonds and van der Waals interactions, with the nitro and ester groups playing a key role in directing the supramolecular assembly.

Table 3: Crystallographic Data for the Related Compound Methyl 4-nitrobenzoate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 7.109 (3) | nih.gov |

| b (Å) | 17.092 (6) | nih.gov |

| c (Å) | 7.193 (3) | nih.gov |

| β (°) | 116.292 (4) | nih.gov |

| V (ų) | 783.6 (5) | nih.gov |

| Z | 4 | nih.gov |

Calorimetric Techniques for Thermochemical Analysis

Calorimetric techniques are essential for determining the thermochemical properties of compounds, including their thermal stability and enthalpies of phase transitions and reactions. For a nitroaromatic compound like this compound, which can be energetic, these studies are particularly important for safety and handling considerations.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, enthalpies of fusion, and to study thermal decomposition.

For nitroaromatic compounds, DSC is instrumental in assessing their thermal stability. researchgate.netdoaj.orgscielo.br The thermal decomposition of nitrobenzoic acid isomers has been investigated using DSC, revealing that they exhibit significant exothermic behavior at elevated temperatures. scielo.br A typical DSC thermogram for a nitroaromatic compound would show an endothermic peak corresponding to melting, followed by one or more exothermic peaks at higher temperatures, indicating decomposition. The onset temperature of the exothermic decomposition is a critical parameter for evaluating thermal hazard. researchgate.netdoaj.orgscielo.br For this compound, the DSC curve would be expected to show a melting endotherm followed by a sharp exotherm corresponding to its decomposition.

Table 4: Typical Thermal Events Observed by DSC for Nitroaromatic Compounds

| Thermal Event | Peak Type | Information Obtained |

| Melting | Endothermic | Melting point, Enthalpy of fusion |

| Decomposition | Exothermic | Onset temperature of decomposition, Enthalpy of decomposition |

High-temperature Calvet microcalorimetry is a highly sensitive technique used to measure heat changes at elevated temperatures. It is particularly well-suited for determining enthalpies of sublimation and vaporization, which are crucial for deriving the enthalpy of formation in the gaseous phase. researchgate.net

Studies on methyl nitrobenzoate isomers have utilized high-temperature Calvet microcalorimetry to determine their enthalpies of phase transition. researchgate.net This technique, often used in conjunction with other methods like static bomb combustion calorimetry, allows for a complete thermochemical characterization of a compound. researchgate.net For this compound, Calvet microcalorimetry could be employed to precisely measure its enthalpy of vaporization, providing fundamental thermodynamic data that is essential for understanding its energetic properties and for computational modeling. ucdavis.edu

Q & A

Q. How can I optimize the synthesis of ethyl 3-methyl-2-nitrobenzoate to improve yield and purity?

- Methodological Answer : Focus on nitration regioselectivity and esterification conditions. For nitration, use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor the 2-nitro position over the 4-nitro isomer . Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and purify via column chromatography. For esterification, employ ethanol as the solvent with catalytic sulfuric acid under reflux, followed by neutralization with NaHCO₃ to isolate the ester. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups: ester C=O stretch (~1720 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1530 and ~1350 cm⁻¹) .